Azetidine-3-thiol hydrochloride
Description
Historical Overview of Azetidine (B1206935) Chemistry
The study of azetidines, four-membered nitrogen-containing heterocycles, dates back over a century. acs.org Initially, their synthesis posed significant challenges to chemists due to the inherent ring strain of the four-membered ring, which makes them more difficult to prepare compared to their five- and six-membered counterparts like pyrrolidines and piperidines. acs.orgresearchgate.net Early methods for constructing the azetidine ring were often low-yielding and lacked general applicability. However, the discovery of naturally occurring and synthetic azetidine-containing compounds with potent biological activities spurred the development of new and more efficient synthetic methodologies. researchgate.net A significant breakthrough in azetidine chemistry was the development of methods for the reduction of β-lactams (azetidin-2-ones), which are more readily accessible. acs.org Over the years, a variety of synthetic strategies have been established, including intramolecular cyclizations, cycloaddition reactions, and ring expansions of smaller heterocycles, making a diverse range of substituted azetidines accessible for research. researchgate.net
Significance of Azetidine Scaffolds in Modern Organic Synthesis
Azetidine scaffolds are now recognized as crucial building blocks in contemporary organic synthesis, prized for their unique structural and chemical properties. researchgate.netrsc.org The ring strain of approximately 25.4 kcal/mol endows them with a distinct reactivity, allowing for selective ring-opening reactions to generate functionalized acyclic amines. rsc.org This "strain-release" reactivity provides a powerful tool for the synthesis of complex molecules. researchgate.net
In heterocyclic chemistry, azetidines serve as versatile intermediates for the synthesis of other heterocyclic systems. Their ability to undergo ring expansion and rearrangement reactions allows for the construction of larger rings such as piperidines and other nitrogen-containing heterocycles. researchgate.net Furthermore, the azetidine ring can be functionalized at various positions, enabling the synthesis of a wide array of substituted heterocycles with diverse chemical properties. The development of methods for the stereoselective synthesis of azetidines has further enhanced their utility, allowing for the preparation of enantiomerically pure compounds that are crucial for various applications. acs.org
The azetidine motif is a privileged scaffold in medicinal chemistry and drug discovery. researchgate.netrsc.org Its incorporation into drug candidates can significantly influence their physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The rigid, three-dimensional structure of the azetidine ring can also lead to improved binding affinity and selectivity for biological targets. A notable example of a drug containing an azetidine ring is azelnidipine, an antihypertensive medication. rsc.org The growing interest in azetidines in drug discovery is evidenced by the increasing number of clinical candidates and approved drugs that feature this heterocyclic core.
Focus on Azetidine-3-thiol (B3187875) Hydrochloride within Azetidine Research
Within the broader field of azetidine research, azetidine-3-thiol hydrochloride has garnered specific attention as a key synthetic intermediate. semanticscholar.org This compound is particularly valued for its bifunctional nature, possessing both a reactive thiol group and a secondary amine within the strained azetidine ring. This combination of functional groups makes it a versatile building block for the construction of more complex molecules.
One of the most significant applications of this compound is as a crucial precursor in the synthesis of the oral carbapenem (B1253116) antibiotic, L-084. semanticscholar.orgclockss.org Carbapenems are a class of broad-spectrum β-lactam antibiotics, and the development of orally bioavailable agents is a major goal in infectious disease research. The synthesis of the side chain of L-084 often involves the use of a derivative of azetidine-3-thiol.
Several synthetic routes to azetidine-3-thiol and its derivatives have been developed. One notable method involves the reaction of 1-azabicyclo[1.1.0]butane with an acylating agent followed by hydrolysis to yield the desired thiol. semanticscholar.org Another efficient synthesis proceeds via a Bunte salt, prepared from 3-methanesulfonyloxyazetidine, which is then converted to the thiol under mild conditions. clockss.org The hydrochloride salt form of azetidine-3-thiol enhances its stability and handling properties, making it a more convenient reagent for synthetic applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
azetidine-3-thiol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS.ClH/c5-3-1-4-2-3;/h3-5H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVAOKPPTCPUEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179337-60-1 | |
| Record name | azetidine-3-thiol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Azetidine 3 Thiol Hydrochloride and Its Precursors
Cyclization Reactions for Azetidine (B1206935) Ring Formation
The formation of the azetidine ring is most commonly achieved through intramolecular cyclization reactions. These methods involve creating a bond between a nitrogen atom and a carbon atom at the γ-position within an acyclic precursor. acs.orgscribd.com
The most established and widely utilized method for synthesizing azetidines is the cyclization of a preformed chain via the nucleophilic displacement of a leaving group by a nitrogen nucleophile, typically an amine. clockss.orgacs.orgscribd.com This intramolecular SN2 reaction is a cornerstone of azetidine synthesis. nih.govfrontiersin.org
A variety of leaving groups are employed in this synthetic approach, with halides (chlorides, bromides) and sulfonic esters (mesylates, tosylates, triflates) being the most common. clockss.orgacs.orgscribd.com The choice of leaving group can depend on the specific substrate and desired reactivity.
Halides : Chlorides and bromides are frequently used due to their reactivity and the availability of starting materials. scribd.com A classic example involves the reaction of primary amines with 2,4-dibromobutyrates to yield azetidine-2-carboxylic esters. clockss.org
Sulfonic Esters : Mesylates and tosylates are common choices derived from alcoholic intermediates. acs.org Triflates, although less frequently addressed, are highly reactive leaving groups that can allow for one-pot cyclization reactions. acs.org Their superiority over tosylates has been demonstrated, particularly in the synthesis of sterically hindered 1,3-substituted azetidines from 2-substituted-1,3-propanediols. acs.org
Specific Precursor Synthesis : A practical synthesis of a precursor to Azetidine-3-thiol (B3187875) hydrochloride involves the use of a mesylate leaving group. 3-Methanesulfonyloxyazetidine hydrochloride serves as a key starting material, which can be converted into the target thiol via intermediates like Bunte salts. clockss.org
| Leaving Group Class | Specific Examples | Typical Precursor | Reference |
|---|---|---|---|
| Halides | Chloride (Cl), Bromide (Br) | γ-Haloamines | clockss.orgacs.orgscribd.com |
| Sulfonic Esters | Mesylate (OMs) | γ-Amino Alcohols | acs.orgclockss.org |
| Tosylate (OTs) | γ-Amino Alcohols | acs.org | |
| Triflate (OTf) | γ-Amino Alcohols | acs.org |
A significant drawback of forming the strained azetidine ring through nucleophilic displacement is the competition with elimination reactions. acs.orgscribd.com The strain inherent in the four-membered ring transition state can make the alternative pathway, the elimination of an HX moiety (where X is the leaving group), a competing and sometimes dominant reaction. acs.org This can lead to the formation of acyclic byproducts and result in lower yields of the desired azetidine, particularly when the reaction requires prolonged heating. clockss.org
An alternative to nucleophilic displacement involves cyclizations that form a carbon-carbon bond. Electroreductive intramolecular cross-coupling of imines with carbonyl compounds is a notable method for azetidine synthesis. acs.org This technique has been successfully applied to the stereospecific synthesis of mixed ketals of cis-2,4-disubstituted azetidine-3-ones from chiral aromatic α-imino esters. nih.gov
The process involves the electroreduction of the α-imino ester in the presence of chlorotrimethylsilane (B32843) (TMSCl), which is essential for promoting the coupling. acs.orgnih.gov The reaction affords four-membered cyclized products with high diastereomeric and enantiomeric excess. nih.gov
| Starting Material | Key Reagents/Conditions | Product Type | Stereoselectivity |
|---|---|---|---|
| Chiral aromatic α-imino esters (from (S)-amino acids) | Electroreduction, Pt cathode, Bu₄NClO₄, TMSCl, Triethylamine | Mixed ketals of cis-2,4-disubstituted azetidine-3-ones | >99% de, 85-99% ee |
Another photochemical method, the Yang cyclization, involves the intramolecular cyclization of aminoketones upon irradiation to form azetidinols. acs.org
Ring contraction offers an innovative route to the azetidine core from larger, more readily available heterocyclic systems. rsc.org
A robust and simple one-pot method has been developed for the synthesis of α-carbonylated N-sulfonylazetidines via the ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgacs.org The mechanism involves a nucleophilic addition to the carbonyl group of the pyrrolidinone, leading to a ring-opening that generates an α-bromocarbonyl derivative with a γ-amide anion. rsc.orgacs.org This intermediate then undergoes a rapid intramolecular SN2 cyclization, displacing the bromide to form the azetidine ring. rsc.orgacs.org
This method is versatile, allowing for the incorporation of various nucleophiles such as alcohols, phenols, and anilines. organic-chemistry.org The reaction conditions, typically using potassium carbonate as a base, are optimized for efficiency and scalability. rsc.orgorganic-chemistry.org
| Starting Material | Key Reagents | Product | Key Mechanistic Steps |
|---|---|---|---|
| α-Bromo N-sulfonylpyrrolidinone | Nucleophile (e.g., MeOH), K₂CO₃ | α-Carbonylated N-sulfonylazetidine | 1. Nucleophilic addition to carbonyl 2. Ring opening to α-bromocarbonyl intermediate 3. Intramolecular SN2 cyclization |
Cycloaddition Reactions
Cycloaddition reactions represent a powerful tool for the direct formation of the four-membered azetidine ring. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.
The [2+2] photocycloaddition, also known as the aza Paternò-Büchi reaction, is an efficient method for synthesizing functionalized azetidines by reacting an imine and an alkene under photochemical conditions. semanticscholar.orgrsc.orgresearchgate.net This approach allows for the rapid assembly of the strained four-membered ring with high regio- and stereoselectivity. semanticscholar.org
Recent advancements have utilized visible-light-mediated intermolecular aza Paternò-Büchi reactions. nih.gov One such method employs the triplet state reactivity of 2-isoxazoline-3-carboxylates, a class of cyclic oximes, which can be harnessed through triplet energy transfer from a commercially available iridium photocatalyst. nih.gov This strategy allows for the [2+2] cycloaddition with a wide range of alkenes under mild conditions, yielding highly functionalized azetidines. nih.govspringernature.com A key advantage of this method is the ability to convert the resulting azetidine products into free, unprotected azetidines, which are highly desirable synthetic targets. nih.gov
The general challenges associated with the aza Paternò-Büchi reaction have historically limited its application. semanticscholar.orgrsc.orgresearchgate.net However, the development of new imine scaffolds and reaction protocols has overcome some of these long-standing difficulties. semanticscholar.org
The [3+1] cycloaddition of azomethine ylides with isocyanides presents another route to azetidine synthesis. Azomethine ylides, which can be generated in situ from the thermal electrocyclic ring-opening of aziridines, act as three-atom components in this cycloaddition. researchgate.net While [3+2] cycloadditions of azomethine ylides are more common for synthesizing five-membered rings like pyrrolidines, modifications to the reaction conditions and choice of reactants can favor the [3+1] pathway to form four-membered azetidines. researchgate.netnih.gov For instance, the use of aromatic isocyanides in reactions with azomethine ylides generated from aziridines can lead to the formation of azetidines. researchgate.net The reaction of azomethine ylides with tert-butyl isocyanide has been shown to produce stable azetidines. acs.org
An enantioselective [3+1] cycloaddition of donor-acceptor aziridines with isocyanides has also been developed, providing a method for the synthesis of chiral azetidines. researchgate.net
Transformations from Other Heterocycles
The conversion of other heterocyclic rings, such as aziridines, oxetanes, and azabicyclobutanes, provides versatile pathways to substituted azetidines. These transformations often leverage the inherent ring strain of the starting materials to drive the reaction.
Aziridines, as strained three-membered nitrogen-containing heterocycles, are valuable precursors for the synthesis of other nitrogenous compounds. clockss.org The ring expansion of aziridines to azetidines is a known transformation. For example, the reaction of N-activated aziridine-2-carboxylates can lead to azetidines, although in some cases they may be minor products compared to other ring-opened or rearranged compounds. clockss.org The conversion of dibromo-amines can yield aziridines as the major product and azetidines as minor products under specific conditions. clockss.org
More recently, a biocatalytic one-carbon ring expansion of aziridines to azetidines has been reported. nih.govchemrxiv.org This method utilizes an engineered cytochrome P450 enzyme to catalyze a highly enantioselective nih.govspringernature.com-Stevens rearrangement of an aziridinium (B1262131) ylide intermediate, which is formed from the reaction of a carbene with the aziridine (B145994). nih.govchemrxiv.org This enzymatic approach offers excellent stereocontrol and chemoselectivity, overriding other potential reaction pathways of the reactive ylide intermediate. nih.govchemrxiv.org
Several attempts to achieve the ring transformation of N-sulfinylaziridine into a trans-β-amino-azetidine-2-carboxylate have been unsuccessful, potentially due to the electron-withdrawing nature of the sulfinyl group. researchgate.net
1-Azabicyclo[1.1.0]butane (ABB) is a highly strained bicyclic structure that serves as a valuable precursor for 3-substituted azetidines. researchgate.netnih.gov The reactivity of ABB is characterized by the cleavage of the central C1-C3 bond, which allows for the 1,3-difunctionalization of the resulting azetidine ring. researchgate.netarkat-usa.org This "spring-loaded" synthon can be activated by electrophiles at the nitrogen atom, rendering the bridgehead carbon electrophilic and susceptible to nucleophilic attack. nih.gov
A variety of functionalized azetidines can be prepared through the strain-release reactions of ABB. arkat-usa.org For example, treatment of ABB with thiols under copper catalysis leads to 3-thiolated azetidines. arkat-usa.org Additionally, strain-release driven spirocyclization reactions of ABB derivatives have been developed to synthesize novel azetidine-containing spirocycles, which are of increasing interest in drug discovery. nih.govd-nb.info
Recent strategies for ABB activation include the use of in situ generated aza-ortho-quinone methides and a cation-driven approach, expanding the scope of accessible functionalized azetidines. nih.govacs.org
Research Findings on Azetidine Synthesis
| Method | Precursors | Key Features | Product |
| [2+2] Photocycloaddition | 2-Isoxazoline-3-carboxylates, Alkenes | Visible-light mediated, Iridium photocatalyst, Mild conditions | Highly functionalized azetidines |
| [3+1] Cycloaddition | Azomethine ylides (from Aziridines), Isocyanides | Thermal or catalytic generation of ylide | Substituted azetidines |
| Ring Transformation | Aziridines | Biocatalytic one-carbon ring expansion, High enantioselectivity | Chiral azetidines |
| Strain-Release Functionalization | 1-Azabicyclo[1.1.0]butane (ABB) | Cleavage of central C-N bond, 1,3-difunctionalization | 3-Substituted azetidines, Spiro-azetidines |
Organolithium compounds and lithium amides play a crucial role in the synthesis and functionalization of 1-azabicyclo[1.1.0]butane (ABB). The synthesis of ABB itself from 2,3-dibromopropylamine hydrobromide is effectively achieved using organolithium reagents and lithium amides, whereas other bases like potassium, sodium, or magnesium species are largely ineffective, suggesting a key role for the lithium cation in the cyclization process. researchgate.net
Furthermore, organolithium reagents can be used to directly functionalize ABB. Deprotonation of the bridgehead C-H bond of ABB with an organolithium reagent generates a highly strained azabicyclobutyl-lithium (ABB-Li) species. nih.gov This carbenoid-like intermediate acts as a strong nucleophile and can react with various electrophiles to produce 1,3-substituted azetidines. nih.gov For example, ABB-Li has been used in reactions with boronic esters and aldehydes to synthesize a range of functionalized azetidines. nih.govarkat-usa.org The use of a single organolithium reagent in a continuous flow process for the generation and functionalization of bicyclo[1.1.0]butyllithium has been shown to be a practical and scalable method. acs.org
Lithium amides can also induce single-electron transfer to generate radical species, which can then participate in selective C-H functionalization reactions. d-nb.info
Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butane (ABB)
Nucleophilic Ring Opening with Various Nucleophiles
The formation of functionalized azetidines can be achieved through the nucleophilic ring-opening of activated azetidinium ions. This strategy relies on the inherent ring strain of the four-membered ring, which facilitates its opening upon attack by a nucleophile. The regioselectivity of the attack is influenced by the substitution pattern on the azetidinium ring and the nature of the nucleophile. organic-chemistry.orgnih.gov
Enantiopure azetidinium salts, prepared by alkylating the corresponding azetidines, have been subjected to ring-opening reactions with a variety of nucleophiles, including nitrogen and oxygen nucleophiles. organic-chemistry.org In instances where the azetidinium ion is unsubstituted at the C-4 position, nucleophilic attack predominantly occurs at this site. organic-chemistry.org Conversely, the presence of a substituent, such as a methyl group at C-4, directs the nucleophilic attack to the C-2 position with high regioselectivity. organic-chemistry.org
For the synthesis of precursors to azetidine-3-thiol, sulfur nucleophiles are of particular interest. The reaction of N-tosylaziridines with sulfur nucleophiles can lead to a regio- and stereoselective S_N2-type ring opening, providing a pathway to functionalized azetidines. researchgate.net While much of the research has focused on aziridines, the principles can be extended to azetidinium ions. The reactivity of azetidinium ions is generally lower than that of the more strained aziridinium ions, but they remain synthetically useful electrophiles. researchgate.net The choice of the sulfur nucleophile and the specific protecting groups on the azetidine nitrogen are critical for achieving the desired transformation.
Aminolysis of Epoxides
The aminolysis of epoxides represents a powerful method for the construction of amino alcohols, which are key precursors to azetidines. This approach involves the ring-opening of an epoxide by an amine nucleophile.
Lewis Acid-Catalyzed Intramolecular Regioselective Aminolysis
A significant advancement in the synthesis of the azetidine core is the Lewis acid-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govnih.govelsevierpure.comdntb.gov.uafrontiersin.org This methodology provides a direct route to 3-hydroxyazetidines, which are immediate precursors for the introduction of the thiol moiety.
In this reaction, a Lewis acid, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), catalyzes the cyclization of a cis-3,4-epoxy amine. nih.govnih.govfrontiersin.org The catalyst promotes a C3-selective intramolecular aminolysis, leading to the formation of the azetidine ring in high yields. nih.govfrontiersin.org This method is notable for its tolerance of various functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govnih.gov
The regioselectivity of the aminolysis is highly dependent on the stereochemistry of the starting epoxy amine. While cis-3,4-epoxy amines undergo C3-selective aminolysis to afford azetidines, the corresponding trans-isomers typically yield pyrrolidines through a C4-selective intramolecular epoxide aminolysis. nih.govfrontiersin.org Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or product influences this regioselectivity. nih.govfrontiersin.org
The reaction conditions and yields for the La(OTf)₃-catalyzed synthesis of various azetidines are summarized in the table below.
| Entry | Substrate (cis-3,4-epoxy amine) | Product (Azetidine) | Yield (%) |
| 1 | 1aa | 2aa | 92 |
| 2 | 1ab | 2ab | 91 |
| 3 | 1ac | 2ac | 78 |
| 4 | 1ad | 2ad | 89 |
| 5 | 1ae | 2ae | 85 |
| 6 | 1af | 2af | 93 |
| 7 | 1ag | 2ag | 88 |
| 8 | 1ah | 2ah | 90 |
| 9 | 1ai | 2ai | 87 |
| 10 | 1aj | 2aj | 82 |
| 11 | 1ak | 2ak | 84 |
| 12 | 1al | 2al | 95 |
| 13 | 1am | 2am | 94 |
| 14 | 1an | 2an | 0 |
Data sourced from a study on La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.gov
Introduction of the Thiol Moiety
Once the azetidine ring, often bearing a hydroxyl group at the 3-position, is synthesized, the next critical step is the introduction of the thiol functionality. Several methods have been developed for this transformation, each with its own advantages.
From Acetylthio Precursors
One established route to azetidine-3-thiol involves the use of an acetylthio precursor. A key intermediate in this process is 1-acetyl-3-acetylthioazetidine (B8608355). This compound can be synthesized from 1-azabicyclo[1.1.0]butane through a reaction with thioacetic acid (AcSH). researchgate.netscribd.com The highly strained 1-azabicyclo[1.1.0]butane undergoes ring opening and subsequent acetylation to yield the desired product. researchgate.net
The 1-acetyl-3-acetylthioazetidine can then be converted to azetidine-3-thiol hydrochloride through acid hydrolysis. scribd.com This deprotection step removes both acetyl groups, yielding the free thiol and the hydrochloride salt of the azetidine. This method provides a direct route to the target compound from a readily accessible strained bicyclic precursor.
Utilizing Bunte Salts as Intermediates
An efficient and practical method for the synthesis of azetidine-3-thiol derivatives involves the use of Bunte salts (S-alkyl or S-aryl thiosulfates) as key intermediates. clockss.orgjst.go.jp Bunte salts are stable, crystalline, and odorless compounds, making them advantageous alternatives to using thiols directly. whiterose.ac.ukgaylordchemical.com
The synthesis typically begins with a 3-hydroxyazetidine derivative, which is converted to a species with a good leaving group at the 3-position, such as a mesylate. Reaction of this intermediate with sodium thiosulfate (B1220275) affords the corresponding azetidine-3-thiosulfate, or Bunte salt. clockss.orgwhiterose.ac.uk For instance, N-benzyl-3-methanesulfonyloxyazetidine can be reacted with sodium thiosulfate to produce the Bunte salt intermediate. jst.go.jp
The final step involves the cleavage of the S-S bond in the Bunte salt to generate the free thiol. This can be achieved under mild conditions using a thiol-mediated cleavage, for example, with benzylthiol in the presence of a base like sodium methoxide. clockss.org This method has been successfully applied to the large-scale synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine, a key component of a carbapenem (B1253116) antibiotic. clockss.orgjst.go.jp The use of Bunte salts offers a convenient and economical route, avoiding the handling of volatile and odorous thiols. clockss.org
The following table summarizes the synthesis of an azetidine Bunte salt and its subsequent conversion.
| Starting Material | Intermediate | Reagents for Cleavage | Final Product | Yield (%) |
| N-benzyl-3-methanesulfonyloxyazetidine | N-benzylazetidine-3-thiosulfate (Bunte Salt) | Benzylthiol, NaOMe | N-benzyl-3-mercaptoazetidine | High |
Based on synthetic routes described for related compounds. clockss.orgjst.go.jp
Thiol Alkylation with Azetidinols
A direct method for the introduction of a thiol moiety onto the azetidine ring is the thiol alkylation of 3-azetidinols. This reaction has been effectively catalyzed by Lewis acids, particularly iron(III) chloride (FeCl₃). researchgate.netacs.orgnih.govrsc.org
In this approach, an N-protected 3-aryl-3-azetidinol is reacted with a thiol in the presence of a catalytic amount of FeCl₃. researchgate.netnih.gov The reaction proceeds through the formation of an azetidine carbocation, which is then trapped by the thiol nucleophile. researchgate.net The N-carboxybenzyl (Cbz) protecting group on the azetidine nitrogen is often crucial for good reactivity, as it helps to stabilize the carbocation intermediate. researchgate.net This method is versatile, tolerating a broad range of thiols, including benzylic, alkyl, and aromatic thiols, as well as various electron-donating aromatic substituents on the azetidinol. researchgate.net
The resulting 3-aryl-3-sulfanyl azetidines can be further functionalized. For example, the Cbz group can be removed to provide the free NH-azetidine, which can then be derivatized as needed. researchgate.net This iron-catalyzed thiol alkylation offers a mild and efficient route to 3,3-disubstituted azetidines containing a sulfur linkage.
Below is a table showing the scope of the FeCl₃-catalyzed thiol alkylation of N-Cbz-3-aryl-azetidinols.
| Azetidinol | Thiol | Product | Yield (%) |
| N-Cbz-3-phenyl-3-azetidinol | Benzyl (B1604629) thiol | N-Cbz-3-phenyl-3-(benzylthio)azetidine | 95 |
| N-Cbz-3-(4-methoxyphenyl)-3-azetidinol | 4-Methylbenzenethiol | N-Cbz-3-(4-methoxyphenyl)-3-(p-tolylthio)azetidine | 92 |
| N-Cbz-3-(4-fluorophenyl)-3-azetidinol | Ethanethiol | N-Cbz-3-(4-fluorophenyl)-3-(ethylthio)azetidine | 85 |
Representative examples based on reported methodologies. researchgate.net
Radical Thiolation of Azetines
The radical addition of thiols to the carbon-carbon double bond of 2-azetines presents a direct and efficient method for the synthesis of 3-thiolated azetidines. This transformation typically proceeds via a thiol-ene reaction mechanism, which can be initiated by light. chemrxiv.orgchemrxiv.org The process begins with the homolytic cleavage of the S-H bond in a thiol, generating a thiyl radical. This radical then adds to the double bond of the 2-azetine, forming a carbon-centered radical intermediate on the azetidine ring. chemrxiv.org Subsequent hydrogen atom transfer from another thiol molecule to this intermediate furnishes the final 3-thiolated azetidine product and regenerates the thiyl radical, thus propagating the radical chain reaction. chemrxiv.org
This method has been shown to be highly regioselective, with the thiol group adding exclusively to the C3 position of the azetidine ring. chemrxiv.org Furthermore, the reaction exhibits significant stereoselectivity, yielding the cis-diastereomer as the major product. chemrxiv.org The versatility of this approach is demonstrated by its compatibility with a range of thiols, including those bearing sensitive functional groups like in cysteine. chemrxiv.org The use of continuous flow photochemical conditions has been explored to facilitate this transformation, offering advantages in terms of scalability and safety. researchgate.netresearchgate.net
A notable aspect of the reactivity of 2-azetines is the ability to switch between an ionic and a radical pathway by altering the reaction conditions. While acidic conditions in the presence of water lead to ring opening via an ionic mechanism, photochemical irradiation promotes the radical thiolation pathway. chemrxiv.orgchemrxiv.org This dual reactivity enhances the synthetic utility of 2-azetines as versatile building blocks. chemrxiv.org
Synthesis of this compound from 3-Hydroxyazetidine Hydrochloride
A common and practical route to this compound involves the conversion of the more readily available 3-hydroxyazetidine hydrochloride. clockss.orgresearchgate.net This multi-step synthesis often proceeds through the formation of a sulfonate ester intermediate, which is then displaced by a sulfur nucleophile.
Conversion of 3-Hydroxyazetidine Derivatives
The synthesis typically begins with the protection of the azetidine nitrogen, for example, as a benzyl or diphenylmethyl derivative. researchgate.netgoogle.comchemicalbook.com The hydroxyl group at the C3 position is then activated by conversion to a good leaving group, such as a mesylate or tosylate. clockss.org For instance, N-benzyl-3-hydroxyazetidine can be reacted with methanesulfonyl chloride to yield N-benzyl-3-methanesulfonyloxyazetidine. clockss.org
The subsequent step involves the nucleophilic substitution of the sulfonate group with a sulfur-containing reagent. A particularly effective method utilizes sodium thiosulfate to form a Bunte salt intermediate (S-aryl or S-alkyl thiosulfate). clockss.orgresearchgate.net This intermediate can then be cleaved under mild conditions to afford the desired thiol. One reported method employs benzylthiol to mediate the cleavage of the S-S bond in the Bunte salt, leading to the formation of the thiol. clockss.org
Finally, deprotection of the nitrogen atom, often through catalytic hydrogenation to remove a benzyl or diphenylmethyl group, followed by treatment with hydrochloric acid, yields the target compound, this compound. google.comchemicalbook.com This route is advantageous for its use of readily available starting materials and its amenability to large-scale synthesis. researchgate.net
| Starting Material | Key Intermediates | Reagents | Final Product | Reference |
| 3-Hydroxyazetidine Hydrochloride | N-Protected 3-hydroxyazetidine, 3-Mesyloxyazetidine derivative, Bunte salt | 1. Protection (e.g., Benzylamine) 2. Mesylation (MsCl) 3. Thiosulfate addition (Na2S2O3) 4. Cleavage (e.g., Benzylthiol) 5. Deprotection (H2, Pd/C) 6. HCl | This compound | clockss.orgresearchgate.net |
| 1-(Diphenylmethyl)-3-hydroxyazetidine | 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride | Hydrogen, Palladium hydroxide (B78521) on carbon, Ethanol | 3-Hydroxyazetidine hydrochloride | chemicalbook.com |
Asymmetric Synthesis Approaches to Azetidine-3-thiol and its Derivatives
The development of asymmetric methods to access chiral azetidine-3-thiol and its derivatives is of significant interest due to the importance of enantiomerically pure compounds in medicinal chemistry. These approaches aim to control the stereochemistry at the C3 position and potentially other stereocenters within the azetidine ring.
Enantioselective Synthesis of Azetidines
Various strategies have been developed for the enantioselective synthesis of the azetidine core, which can then be further functionalized to introduce the thiol group. One approach involves the use of chiral catalysts to control the formation of the four-membered ring. For instance, organocatalysis has been employed for the enantioselective α-chlorination of aldehydes, which serve as precursors to C2-functionalized azetidines with high enantiomeric excess. nih.govvanderbilt.edu
Another strategy is the catalytic enantioselective synthesis of spirocyclic azetidine oxindoles through intramolecular C-C bond formation, utilizing a chiral phase-transfer catalyst. nih.gov Additionally, copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org These methods provide access to enantioenriched azetidine scaffolds that can potentially be converted to the corresponding 3-thiol derivatives.
| Method | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |
| Enantioselective α-chlorination of aldehydes | Organocatalyst | C2-functionalized azetidines | 84–92% ee | nih.govvanderbilt.edu |
| Phase-Transfer-Catalyzed Cyclization | Chiral SF5-containing cation catalyst | Spirocyclic azetidine oxindoles | up to 2:98 er | nih.gov |
| Copper-Catalyzed Boryl Allylation of Azetines | Cu/bisphosphine catalyst | 2,3-Disubstituted azetidines | High enantioselectivity | acs.org |
Catalytic Asymmetric Rearrangements
Catalytic asymmetric rearrangements offer another avenue to chiral azetidines. A notable example is the biocatalytic one-carbon ring expansion of aziridines to azetidines via a nih.govCurrent time information in Bangalore, IN.-Stevens rearrangement. nih.govchemrxiv.orgchemrxiv.org This transformation is mediated by an engineered cytochrome P450 enzyme, which not only catalyzes the rearrangement but also exerts exceptional stereocontrol, leading to highly enantioenriched azetidine products. chemrxiv.org The reaction proceeds through the formation of an aziridinium ylide intermediate, and the enzyme directs the reaction towards the desired nih.govCurrent time information in Bangalore, IN.-Stevens rearrangement over competing pathways like cheletropic extrusion. nih.gov This enzymatic approach has demonstrated the potential for gram-scale synthesis of chiral azetidines. chemrxiv.org
Kinetic Resolution with Thiol Nucleophiles
Kinetic resolution provides a means to separate enantiomers of a racemic mixture by selectively reacting one enantiomer with a chiral catalyst or reagent. While the direct kinetic resolution of azetidines with thiol nucleophiles is not extensively documented in the provided context, the kinetic resolution of the closely related aziridines using thiol nucleophiles has been reported. nih.govacs.org In these cases, a chiral phosphoric acid catalyst promotes the enantioselective ring-opening of one enantiomer of the aziridine with a sulfur nucleophile, yielding an enantioenriched β-amino thioether and the unreacted, enantioenriched aziridine. nih.govacs.org This principle could potentially be extended to the kinetic resolution of racemic 3-functionalized azetidines, where a chiral catalyst could facilitate the selective reaction of one enantiomer with a thiol, leading to an enantioenriched azetidine-3-thiol derivative. The desymmetrization of meso-azetidines using various nucleophiles, including thiols, under chiral catalysis also represents a powerful strategy to generate enantioenriched azetidine products. acs.org
Diastereoselective and Enantioselective Approaches
The development of stereoselective methods for the synthesis of azetidine derivatives is crucial for accessing specific, biologically active enantiomers. Such approaches often rely on chiral auxiliaries, asymmetric catalysis, or the use of enantiopure starting materials to control the three-dimensional arrangement of substituents on the azetidine ring.
One notable strategy involves the strain-release functionalization of 1-azabicyclobutanes (ABBs). researchgate.netchemrxiv.org This method allows for the enantiocontrolled synthesis of a library of azetidines. The process can start from achiral materials, with stereoselectivity introduced through asymmetric reactions. For example, enantiopure tert-butanesulfinyl imines can be generated and subsequently undergo stereoselective 1,2-addition with vinylmagnesium bromide. chemrxiv.org The resulting chiral intermediates are then converted to stable, enantiopure ABBs. chemrxiv.org These ABBs can then be opened by various nucleophiles, including thiols, to produce a diverse range of 3-substituted azetidines with high stereochemical fidelity. researchgate.netchemrxiv.org
Another approach to achieve enantioselectivity is through the desymmetrization of prochiral azetidines. For instance, a catalytic enantioselective desymmetrization of azetidines with thiols has been reported. rsc.org This method utilizes a chiral catalyst to selectively introduce a thiol group at one of two equivalent positions on a symmetrical azetidine precursor, thereby generating a chiral product.
Furthermore, diastereoselective syntheses have been developed to control the relative stereochemistry of multiple substituents on the azetidine ring. For example, the reduction of C-3 functionalized azetidin-2-ones using sodium borohydride (B1222165) can proceed with high diastereoselectivity to yield 2,3-disubstituted 1-arylazetidines. rsc.org The stereochemical outcome is influenced by the existing stereocenter and the nature of the substituents. rsc.org Similarly, diastereoselective hydrozirconation of unsaturated precursors followed by intramolecular cyclization has been used to synthesize cis-2,3-disubstituted azetidines. rsc.org
The table below summarizes some diastereoselective and enantioselective approaches to azetidine synthesis.
| Approach | Key Features | Precursors | Outcome |
| Strain-Release Functionalization | Enantiocontrolled opening of 1-azabicyclobutanes (ABBs). researchgate.netchemrxiv.org | Enantiopure ABBs from tert-butanesulfinyl imines. chemrxiv.org | Enantiopure 3-substituted azetidines. researchgate.netchemrxiv.org |
| Catalytic Desymmetrization | Enantioselective introduction of a thiol group onto a prochiral azetidine. rsc.org | Prochiral azetidines. rsc.org | Enantioenriched azetidine-3-thiols. rsc.org |
| Diastereoselective Reduction | Reduction of C-3 functionalized azetidin-2-ones. rsc.org | Azetidin-2-ones with existing stereocenters. rsc.org | Diastereomerically enriched 2,3-disubstituted azetidines. rsc.org |
| Diastereoselective Hydrozirconation | Hydrozirconation of unsaturated precursors followed by cyclization. rsc.org | Unsaturated amino-containing precursors. rsc.org | cis-2,3-disubstituted azetidines. rsc.org |
Green Chemistry Principles in this compound Synthesis (Implicit from general azetidine synthesis)
While specific studies focusing solely on the "green" synthesis of this compound are not extensively detailed, the principles of green chemistry are increasingly being applied to the synthesis of azetidines in general. researchgate.net These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
One of the key green chemistry principles is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. nih.gov Photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes represents a move towards greater atom economy in azetidine synthesis. researchgate.netnih.govnih.gov This [3+1] radical cascade cyclization is an efficient method for constructing the azetidine ring. nih.gov
The use of safer solvents and reagents is another cornerstone of green chemistry. Research into azetidine synthesis has explored the use of less polluting reagents and more environmentally benign solvent systems. researchgate.net For example, some syntheses are being developed to proceed under mild conditions, reducing the need for high temperatures and harsh reagents. researchgate.net
Catalysis plays a significant role in green synthetic strategies. The use of catalysts, particularly photocatalysts and transition metal catalysts, allows for reactions to proceed with higher efficiency and selectivity under milder conditions. researchgate.netnih.gov For instance, visible-light-mediated intermolecular radical cascade cyclization using a copper catalyst provides a pathway to highly functionalized azetidines. nih.gov Lanthanoid triflates have also been shown to be effective catalysts for the regioselective ring-opening of epoxides, a reaction that can be a key step in the synthesis of substituted azetidines. frontiersin.org
The development of one-pot syntheses and multicomponent reactions also aligns with green chemistry principles by reducing the number of separate reaction and purification steps, thereby saving energy and reducing solvent use. rsc.org
The table below highlights the application of green chemistry principles in the synthesis of azetidines.
| Green Chemistry Principle | Application in Azetidine Synthesis | Example |
| Atom Economy | [3+1] Radical cascade cyclization to maximize atom incorporation. nih.gov | Photo-induced copper-catalyzed reaction of aliphatic amines and alkynes. researchgate.netnih.govnih.gov |
| Safer Solvents and Reagents | Use of less polluting reagents and milder reaction conditions. researchgate.net | Syntheses designed to proceed at or near room temperature. researchgate.netnih.gov |
| Catalysis | Use of photocatalysts and transition metals for efficient and selective reactions. rsc.orgresearchgate.netnih.gov | Visible-light-mediated cyclization with a copper catalyst. nih.gov |
| Process Intensification | Development of one-pot and multicomponent reactions to reduce steps and waste. rsc.org | Multicomponent reactions forming disulfide-linked N-sulfonylazetidin-2-imines. rsc.org |
Reaction Mechanisms and Reactivity of Azetidine 3 Thiol Hydrochloride
Mechanistic Studies of Azetidine (B1206935) Ring Formation and Transformation
The formation and transformation of the azetidine ring are governed by a variety of reaction mechanisms, often involving key intermediates that dictate the final product. acs.orgchemrxiv.orgrsc.org The considerable ring strain of azetidines, while less than that of aziridines, makes them both reasonably stable for handling and reactive under specific conditions. rsc.orgrsc.org
A diverse array of intermediates plays a crucial role in the synthesis and transformation of azetidine rings.
π-allyl Pd complex: Palladium-catalyzed reactions are common in azetidine chemistry. For instance, the ring contraction of certain vinyl-substituted compounds to form azetidines proceeds through a π-allyl Pd complex. This intermediate is formed by the extrusion of CO2, followed by the nucleophilic attack of a nitrogen atom to close the ring. acs.org In other palladium-catalyzed reactions, a π-allyl-complex is generated from allenes and a Pd(II)-species, which then undergoes intramolecular nucleophilic attack by a nitrogen-containing group to form the heterocyclic ring. chim.it
Ketene (B1206846): The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a well-established method for synthesizing azetidinones (β-lactams). acs.orgmdpi.com The mechanism is generally accepted to be a two-step process. First, the nucleophilic nitrogen of the imine attacks the sp-hybridized carbon of the ketene, forming a zwitterionic intermediate. This is followed by a conrotatory electrocyclization to yield the four-membered ring. mdpi.comnih.gov The stereochemical outcome of the reaction is influenced by the geometry of the imine and torquoelectronic effects during the ring closure. mdpi.comnih.gov
Azetidinyl radical: Radical pathways offer another route to functionalized azetidines. For instance, the photochemical hydrothiolation of 2-azetines involves the generation of a thiyl radical, which adds to the C=C double bond of the azetine ring. This addition creates an azetidinyl radical intermediate, which then abstracts a hydrogen atom to afford the final thiolated azetidine product. chemrxiv.org This process is highly regioselective and can be initiated by white light. chemrxiv.org A similar radical-chain mechanism involving an N-phenyltetrazolethiyl radical has been used for the C(sp3)–H thiolation of various substrates. nih.gov
Azetidine carbocation: Azetidine carbocations are key intermediates in certain ring-opening and substitution reactions. chimia.chnih.gov These carbocations can be generated from azetidinols under acidic conditions. For example, the iron-catalyzed reaction of 3-aryl-azetidin-3-ols with thiols proceeds via an azetidine carbocation intermediate to form 3-aryl-3-sulfanyl azetidines. nih.govacs.org The stability of this carbocation is influenced by substituents on the ring, with electron-donating groups on the aryl ring facilitating its formation. chimia.chnih.gov
Both Lewis and Brønsted acids are effective catalysts for promoting the ring-opening of azetidines, which is often necessary to overcome the relative stability of the ring. magtech.com.cn
Lewis Acid Catalysis: Lewis acids can activate the azetidine ring towards nucleophilic attack. For example, Cu(OTf)2 has been used to catalyze the domino ring-opening cyclization of activated azetidines with alkynes to synthesize tetrahydropyridines. thieme-connect.comresearchgate.net The reaction is proposed to proceed via an SN2-type ring-opening of the azetidine. Similarly, iron(III) chloride (FeCl3) catalyzes the reaction of N-Cbz-protected 3-arylazetidin-3-ols with thiols, proceeding through an azetidine carbocation intermediate. chimia.ch Other Lewis acids like La(OTf)3 have been shown to be effective for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. nih.gov
Brønsted Acid Catalysis: Brønsted acids can also facilitate ring-opening by protonating the nitrogen atom, thereby activating the ring. This has been demonstrated in the ring expansion of 2-ester-2-arylazetidine carbamates to 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org The reaction is rapid at room temperature and works well with protecting groups like Boc and Cbz. acs.org In some cases, a combination of a Brønsted acid and a Lewis acid can be used to achieve efficient ring-opening, for example, in the reaction of aziridines and azetidines with organotrifluoroborates. nsf.gov
Radical reactions provide a powerful method for the introduction of thiol groups onto the azetidine ring.
A notable example is the anti-Markovnikov hydroalkylation/aryl thiolation of 2-azetines. polimi.it In this process, thiyl radicals are generated photochemically from thiols or disulfides. These radicals then add to the double bond of the 2-azetine, forming a C-S bond and a secondary azetidinyl radical intermediate. This carbon-centered radical then participates in a hydrogen atom transfer (HAT) from another thiol molecule, propagating the radical chain and yielding the thiolated azetidine product. chemrxiv.orgpolimi.it The use of continuous flow technology can make this process extremely fast and scalable. polimi.it Control experiments have confirmed the radical nature of this pathway, as the reaction is inhibited in the absence of light or in the presence of radical scavengers like TEMPO. chemrxiv.orgpolimi.it
Reactivity of the Azetidine Ring
The reactivity of the azetidine ring is largely dictated by its ring strain, which allows for a variety of transformations that are not as readily accessible with larger, less strained heterocyclic systems. rsc.orgrsc.org
The azetidine ring can react with both electrophiles and nucleophiles, leading to a diverse range of functionalized products.
Reactions with Electrophiles: The nitrogen atom of the azetidine ring is nucleophilic and can react with various electrophiles. For instance, azetidines can be N-acylated or N-alkylated. The activation of the ring towards ring-opening is often achieved by reaction with an electrophile. rsc.org
Reactions with Nucleophiles: The carbon atoms of the azetidine ring are susceptible to nucleophilic attack, particularly when the ring is activated by an N-substituent or by a Lewis or Brønsted acid. chemrxiv.orgmagtech.com.cn Nucleophilic ring-opening reactions are a major class of reactions for azetidines. magtech.com.cn A wide range of nucleophiles, including amines, thiols, and carbon nucleophiles, have been successfully employed in these reactions. chemrxiv.orgchemrxiv.org For example, the direct installation of an azetidine ring onto over 20 classes of nucleophiles has been achieved using azetidinyl trichloroacetimidates as electrophilic azetidinylating reagents. chemrxiv.org
The strain energy of the azetidine ring can be harnessed to drive ring-opening reactions that lead to the formation of a variety of acyclic and larger heterocyclic molecules. chemrxiv.orgresearchgate.net
These reactions are often highly regioselective, with the point of cleavage being influenced by the substituents on the azetidine ring and the nature of the attacking nucleophile. magtech.com.cn For instance, the Lewis acid-catalyzed reaction of activated azetidines with alkynes can lead to the formation of tetrahydropyridines through a domino ring-opening cyclization process. thieme-connect.com Ring-expansion reactions are also possible, such as the conversion of 3-methylene-azetidines into quaternary prolineamide derivatives via a formal acs.orgthieme-connect.com-sigmatropic rearrangement of an ammonium (B1175870) ylide intermediate. researchgate.net Another example is the Brønsted acid-catalyzed ring expansion of 2-ester-2-arylazetidine carbamates to form 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org
Ring Expansion Reactions
The significant ring strain of the azetidine ring makes it an excellent candidate for ring expansion reactions, which yield larger, more stable heterocyclic systems. rsc.org These transformations often proceed through cleavage of a carbon-nitrogen (C-N) bond, followed by intramolecular cyclization. While azetidines, in general, can be converted to a variety of larger rings such as pyrrolidines, piperidines, and azepanes, specific examples involving azetidine-3-thiol (B3187875) derivatives are a subject of targeted synthesis. rsc.org
One general strategy for a one-carbon ring expansion involves the formation of an ammonium ylide intermediate. For instance, the reaction of an azetidine with a diazo compound in the presence of a copper catalyst can lead to the formation of a pyrrolidine (B122466). nih.gov This process involves carbene transfer from the diazo compound to the azetidine nitrogen, forming an azetidinium ylide, which then undergoes a rsc.orgrsc.org-Stevens rearrangement to afford the ring-expanded pyrrolidine. nih.gov The efficiency and chemoselectivity of such reactions can be influenced by the substituents on the azetidine ring. nih.gov
Another approach to ring expansion involves the rearrangement of substituted aziridines, which can serve as precursors to azetidines. For example, the treatment of N-tosyl-2-tosyloxymethyl-3-trifluoromethylaziridines with phenols can lead to a regioselective ring opening, followed by an intramolecular displacement to form a cis-azetidine system. arkat-usa.orgresearchgate.net This highlights how ring transformations are a key part of the chemistry of small, strained heterocycles.
Reactivity of the Thiol Group in Azetidine-3-thiol Hydrochloride
The thiol (-SH) group in this compound is a versatile functional group that can participate in a wide array of chemical transformations. Its reactivity is central to the utility of this compound as a building block in medicinal chemistry and organic synthesis. clockss.orgmdpi.com
Thiol-Mediated Cleavage Reactions
Thiol-mediated cleavage reactions are particularly useful for the deprotection or transformation of precursor molecules. A notable example is the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine, an important intermediate for the oral carbapenem (B1253116) antibiotic L-084. clockss.org In this synthesis, a Bunte salt (a thiosulfonate) is used as a stable precursor. The crucial step involves the cleavage of the sulfur-sulfur bond of the Bunte salt, which is efficiently mediated by a thiol, such as benzylthiol in the presence of a base like sodium methoxide. clockss.org This reaction proceeds under mild conditions to yield the desired azetidine-3-thiol derivative. clockss.org The mechanism is believed to involve a disulfide radical anion as the active species responsible for cleaving the target bond. nih.gov
Table 1: Thiol-Mediated Cleavage for Synthesis of an Azetidine-3-thiol Derivative
| Precursor | Reagent | Product | Yield | Reference |
|---|
Thiol-Ene Reactions
The thiol-ene reaction is a powerful and efficient "click chemistry" reaction that involves the addition of a thiol across a double bond (an ene). wikipedia.org This reaction can be initiated by radicals (via light or heat) or catalyzed under Michael addition conditions. wikipedia.orgnih.gov It typically proceeds with high yield and stereoselectivity, forming a thioether linkage via an anti-Markovnikov addition. wikipedia.org
In the context of azetidine-3-thiol, this reaction provides a straightforward method for conjugation and modification. The thiol group can react with various alkene-containing molecules to form stable C-S bonds. This has broad applications, from polymer synthesis to peptide macrocyclization. wikipedia.orgnih.gov For example, the reaction can be used to link the azetidine scaffold to biomolecules or functional materials, leveraging the high reactivity of strained alkenes like norbornene, which can significantly accelerate the reaction rate. nih.gov
Derivatization of the Thiol Moiety
The thiol group of azetidine-3-thiol is readily derivatized to introduce a wide range of functionalities. Common derivatization reagents for thiols include N-substituted maleimides and compounds with active halogens. nih.gov
A key application is the synthesis of 3-aryl-3-sulfanyl azetidines, which can be achieved through an iron-catalyzed alkylation of thiols with N-Cbz-azetidin-3-ols. nih.gov This reaction proceeds through an azetidine carbocation intermediate and is effective for a broad scope of thiols. nih.gov Another important derivatization is the conversion of azetidine-3-thiol into its corresponding thioacetate (B1230152). For instance, 1-acetyl-3-acetylthioazetidine (B8608355) can be synthesized from the reaction of 1-azabicyclo[1.1.0]butane with thioacetic acid. researchgate.net This thioacetate can then be hydrolyzed to quantitatively yield this compound, demonstrating a practical route to this key intermediate. researchgate.net
Table 2: Examples of Thiol Group Derivatization
| Reactant | Reagent(s) | Product | Reference |
|---|---|---|---|
| 1-Azabicyclo[1.1.0]butane | Thioacetic Acid (AcSH) | 1-Acetyl-3-acetylthioazetidine | researchgate.net |
| N-Cbz-azetidin-3-ol | Various Thiols, Iron Catalyst | 3-Aryl-3-sulfanyl azetidines | nih.gov |
Impact of Ring Strain on Reactivity
The reactivity of this compound is fundamentally influenced by the considerable ring strain inherent to the four-membered azetidine ring. rsc.orgresearchgate.net This strain energy, which is significantly higher than that of a five-membered pyrrolidine ring but comparable to that of cyclobutane, makes the azetidine ring susceptible to reactions that can alleviate this strain. rsc.orgresearchgate.net
Ring strain is a primary driver for nucleophilic ring-opening and ring-expansion reactions. rsc.org The relief of this strain provides a thermodynamic driving force for reactions where the four-membered ring is cleaved. rsc.org For example, studies on the radical functionalization of 3-aryl-oxetanes and azetidines have shown that the strain in the ring can render subsequent reactions, like Giese additions, irreversible, leading to higher product yields compared to non-strained systems. chemrxiv.org The strain makes the radical intermediates less stable and more delocalized, which can suppress undesired side reactions like dimerization. chemrxiv.org Furthermore, the strain facilitates SN2-like reactions at the carbon atoms of the ring, as seen in the reaction of azetidinyl oxadiazoles (B1248032) with cysteine, where thiolate attack leads to ring opening. nih.gov
Stereochemical Aspects of Reactions Involving this compound
The stereochemistry of reactions involving azetidine derivatives is crucial, as the spatial arrangement of substituents can dramatically affect biological activity. The synthesis of functionalized azetidines often requires precise control over stereocenters. uni-muenchen.deacs.org
Diastereoselective and enantioselective methods are employed to synthesize specific isomers. For example, the cyclization of γ-amino alcohols can lead to enantiopure cis-substituted azetidines. acs.org In reactions involving the thiol group, if the reaction creates a new stereocenter or if the starting azetidine is chiral, controlling the stereochemical outcome is paramount.
In ring-opening reactions, the stereochemistry of the product is often determined by the mechanism of nucleophilic attack. For instance, an SN2 reaction will proceed with an inversion of configuration at the reacting center. scribd.com Chiral catalysts, such as those based on BINOL-type phosphoric acids, can be used to achieve enantioselective desymmetrization of meso-azetidines using thiols as nucleophiles, thereby creating chiral γ-amino sulfides with high enantiomeric excess. rsc.orgacs.org The stereochemical outcome in such acid-catalyzed reactions is governed by the structure of the transition state, which is influenced by the steric bulk of the catalyst's substituents and the nature of the nucleophile and electrophile. acs.org
Derivatization and Functionalization of Azetidine 3 Thiol Hydrochloride
Modification of the Azetidine (B1206935) Nitrogen.rsc.orgacs.orgresearchgate.net
The nitrogen atom of the azetidine ring is a key site for modification, allowing for the introduction of various substituents that can modulate the compound's physicochemical properties and biological activity. Common modifications include N-alkylation, N-acylation, and the introduction of protecting groups. rsc.orgacs.orgresearchgate.net
N-alkylation and N-acylation reactions are fundamental transformations for derivatizing the azetidine nitrogen. N-alkylation introduces alkyl groups, which can enhance lipophilicity and alter the steric profile of the molecule. These reactions typically proceed via nucleophilic substitution with alkyl halides or reductive amination. researchgate.net
N-acylation, the introduction of an acyl group, is another common modification. For instance, reaction with 3-acyl-1,3-thiazolidine-2-thiones in the presence of a Lewis acid catalyst yields 2-(1-acylazetidin-3-yl)thio-1,3-thiazolines. semanticscholar.org These acylated derivatives can be further transformed; for example, they can be converted to 1-acylazetidine-3-thiols. semanticscholar.org The steric bulk of the acyl group can influence the outcome of these reactions. semanticscholar.org A notable application is the synthesis of 1-(1,3-thiazolin-2-yl)azetidine-3-thiol hydrochloride, a key intermediate for the oral 1β-methylcarbapenem antibiotic L-084, which can be derived from the hydrolysis of a 1-acylazetidine-3-thiol derivative. semanticscholar.orgresearchgate.net
| Reagent/Method | Product Type | Reference |
| Alkyl halides, Reductive amination | N-alkylated azetidines | researchgate.net |
| 3-Acyl-1,3-thiazolidine-2-thiones | 1-Acylazetidine-3-thiol derivatives | semanticscholar.org |
| Acid chlorides | N-acylated azetidines | rsc.org |
.
To achieve selective functionalization at other positions of the azetidine ring or the thiol group, the nitrogen atom is often protected. The most commonly used protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
The N-Boc group is widely employed due to its stability under many reaction conditions and its facile removal under acidic conditions. rsc.orgorganic-chemistry.org The protection is typically achieved by reacting the azetidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The N-Boc protecting group is crucial for subsequent functionalization, such as α-lithiation for substitution at the C2 position. acs.org However, in some reactions, such as the formation of azetidine carbocations for subsequent nucleophilic attack, the N-Boc group has been found to be less effective than the N-Cbz group. chemrxiv.org
The N-Cbz group , introduced using benzyl (B1604629) chloroformate (CbzCl), is another important protecting group. rsc.org It has been shown to be essential for the successful iron-catalyzed thiol alkylation of N-Cbz azetidinols, as it is believed to stabilize the intermediate azetidine carbocation. thieme-connect.comacs.orgnih.gov The Cbz group can be readily removed by hydrogenolysis, allowing for the unmasking of the secondary amine for further derivatization. rsc.orgthieme-connect.com
A less common but effective protecting group is the tert-butoxythiocarbonyl (Botc) group. Unlike the N-Boc group, the N-Botc group facilitates α-lithiation and subsequent electrophilic substitution on the azetidine ring. acs.org It is also more acid-labile than the N-Boc group and can be removed under thermal conditions. acs.org
| Protecting Group | Abbreviation | Key Features |
| tert-Butoxycarbonyl | Boc | Stable to many reagents, removed with acid. rsc.orgorganic-chemistry.org |
| Benzyloxycarbonyl | Cbz | Stabilizes carbocation intermediates, removed by hydrogenolysis. thieme-connect.comacs.orgnih.gov |
| tert-Butoxythiocarbonyl | Botc | Facilitates α-lithiation, more acid-labile than Boc. acs.org |
.
Functionalization at C2 and C4 of the Azetidine Ring.rsc.org
Direct functionalization of the C2 and C4 positions of the azetidine ring allows for the introduction of substituents that can significantly impact the molecule's three-dimensional structure and biological properties.
Achieving stereocontrol during the functionalization of the azetidine ring is crucial for the synthesis of specific stereoisomers with desired biological activities. Diastereoselective functionalization has been a key area of research. rsc.org
One approach involves the α-lithiation of N-protected azetidines followed by trapping with an electrophile. uni-muenchen.de The choice of the N-protecting group is critical for the success of this strategy. For instance, the N-thiopivaloyl group has been shown to be effective in directing lithiation. acs.org More recently, the N-Botc group has been demonstrated to facilitate α-lithiation and subsequent electrophilic substitution, leading to the formation of 2,4-disubstituted azetidines. acs.org The use of chiral ligands, such as N,N,N′,N′-endo,endo-tetramethyl-2,5-diaminonorbornane, can induce enantioselectivity in these reactions. acs.org
Another strategy for diastereoselective functionalization involves the reduction of C-3 functionalized azetidin-2-ones. rsc.org This method provides access to 2,3-disubstituted 1-arylazetidines with good diastereoselectivity. rsc.org
| Method | Key Feature | Resulting Structure | Reference |
| α-Lithiation-electrophile trapping | Use of N-Botc protecting group | 2,4-disubstituted azetidines | acs.org |
| Reduction of azetidin-2-ones | Diastereoselective reduction | 2,3-disubstituted azetidines | rsc.org |
| Strain-release functionalization of 1-azabicyclobutanes | Modular synthesis | Enantio- and diastereopure azetidines | chemrxiv.org |
.
Functionalization at the Thiol Group.chemrxiv.orggoogle.com
The thiol group of azetidine-3-thiol (B3187875) is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.
One of the most common reactions involving the thiol group is alkylation . Iron-catalyzed thiol alkylation of N-Cbz-azetidin-3-ols with various thiols provides a direct route to 3-aryl-3-sulfanyl azetidines. acs.orgnih.gov This reaction proceeds through an azetidine carbocation intermediate, and the N-Cbz group is crucial for its stability and reactivity. acs.orgnih.gov This method is compatible with a broad range of thiols, including alkyl, benzyl, and aryl thiols. thieme-connect.com
The resulting thioether can be further modified. For example, oxidation of the sulfide (B99878) can lead to the corresponding sulfoxide (B87167) or sulfone, which are themselves valuable functional groups in medicinal chemistry. thieme-connect.comacs.org
A significant functionalization of the thiol group is its conversion to a sulfonyl fluoride. Azetidine-3-sulfonyl fluorides (ASFs) are emerging as valuable reagents in drug discovery. acs.orgnih.gov The synthesis of N-Cbz-protected ASFs can be achieved through a sequence of thiol alkylation, oxidation, and an elimination/fluorination sequence. acs.org
These ASFs are precursors to azetidine carbocations under mild thermal conditions. acs.orgnih.gov This reactivity allows for the coupling of the azetidine moiety with a wide range of nucleophiles in a process known as defluorosulfonylation (deFS), providing access to a diverse array of 3-substituted azetidines. acs.orgnih.gov Alternatively, under anionic conditions, ASFs can react with nucleophiles via a Sulfur-Fluoride Exchange (SuFEx) pathway to yield S(VI) derivatives such as sulfonamides and sulfonate esters. acs.orgacs.org
| Functionalization | Reagents/Conditions | Product | Reference |
| Thiol Alkylation | FeCl₃, N-Cbz-azetidin-3-ols, various thiols | 3-Aryl-3-sulfanyl azetidines | acs.orgnih.gov |
| Oxidation | Oxidizing agents | Sulfoxides, Sulfones | thieme-connect.comacs.org |
| Sulfonyl Fluoride Formation | Thiol alkylation, oxidation, elimination/fluorination | Azetidine-3-sulfonyl fluorides (ASFs) | acs.org |
| Defluorosulfonylation (deFS) | ASFs, nucleophiles, mild thermal conditions | 3-Substituted azetidines | acs.orgnih.gov |
| Sulfur-Fluoride Exchange (SuFEx) | ASFs, nucleophiles, anionic conditions | Azetidine-3-sulfonamides, Azetidine-3-sulfonate esters | acs.orgacs.org |
.
Esterification and Amidation (referencing similar compounds)
While specific examples of esterification and amidation directly on this compound are not extensively detailed in the provided context, the reactivity of the azetidine nitrogen and the thiol group can be inferred from the behavior of analogous compounds. The secondary amine within the azetidine ring is nucleophilic and can readily undergo acylation reactions with carboxylic acid derivatives to form amides. For instance, N-acylated azetidine derivatives have been synthesized through various coupling methods. researchgate.net Similarly, the thiol group is a potent nucleophile, capable of reacting with electrophiles.
The synthesis of various functionalized azetidines often involves the protection of the nitrogen atom, for example as a carbamate (B1207046) (e.g., Boc or Cbz protecting groups), to control its reactivity during subsequent transformations. acs.orgnih.gov Following functionalization at other positions, this protecting group can be removed to allow for amidation or other modifications at the nitrogen atom. For example, the synthesis of azetidine-based scaffolds has been achieved through a sequence involving N-alkylation followed by other transformations. nih.gov The synthesis of N-acryloyl azetidines highlights the formation of an amide bond at the azetidine nitrogen, leading to compounds with enhanced reactivity at the Michael acceptor. acs.org
The thiol group's reactivity is central to many functionalization strategies. Iron-catalyzed alkylation of thiols with N-Cbz azetidinols demonstrates the formation of a carbon-sulfur bond, a key step in creating 3-aryl-3-sulfanyl azetidines. nih.govacs.org This reaction proceeds through an azetidine carbocation and showcases the utility of the thiol group in forming new covalent bonds. nih.gov
Synthesis of Complex Scaffolds Incorporating Azetidine-3-thiol
The unique structural features of this compound make it an attractive starting material for the synthesis of more elaborate and sterically demanding molecular frameworks.
Spirocyclic Azetidines
Spirocyclic scaffolds, where two rings share a single atom, are of significant interest in drug discovery due to their rigid three-dimensional structures. The synthesis of spirocyclic azetidines can be achieved through various strategies. One approach involves the reaction of alkenes with Graf's isocyanate to form β-lactams, which are then reduced to the corresponding "angular" spirocyclic azetidines. domainex.co.uk Another method involves the intramolecular cyclization of appropriately substituted precursors. For instance, the synthesis of multifunctional spirocycles has been accomplished from common cyclic carboxylic acids in a two-step sequence involving the formation of azetidinones followed by their reduction to azetidines. nih.gov
The synthesis of novel spirocyclic azetidine scaffolds has also been reported starting from functionalized azetidines. acs.org For example, metalation of a 2-cyanoazetidine with lithium tetramethylpiperidide (LiTMP) followed by subsequent reactions can lead to the formation of spirocyclic systems. acs.orgnih.gov Furthermore, the electrophile-induced spirocyclisation of azabicyclo[1.1.0]butane-tethered systems represents a unique approach to constructing azetidine-containing spirocycles. bris.ac.uk
Table 1: Synthesis of Spirocyclic Azetidines
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Alkenes | 1. Graf's isocyanate; 2. Aluminium hydride | "Angular" spirocyclic azetidines | domainex.co.uk |
| Cyclic carboxylic acids | 1. Synthesis of azetidinones; 2. Reduction | Multifunctional spirocyclic azetidines | nih.gov |
| 2-Cyanoazetidine | 1. LiTMP; 2. Further reactions | Novel spirocyclic azetidine scaffold | acs.orgnih.gov |
| Azabicyclo[1.1.0]butane-tethered (hetero)aryls | Electrophile-induced spirocyclisation | Azetidine-containing spirocycles | bris.ac.uk |
Azetidine-Based Peptidomimetics
Azetidines are valuable components in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. Their constrained four-membered ring can introduce specific conformational biases into a peptide backbone, which can be beneficial for biological activity and metabolic stability. The use of azetidines as surrogates for natural amino acids is a well-established strategy in medicinal chemistry. rsc.org
The synthesis of azetidine-based peptidomimetics often involves the coupling of protected azetidine carboxylic acid derivatives with other amino acids or peptide fragments. For example, the replacement of a pyrrolidinone P1 moiety in Norovirus protease inhibitors with an azetidine amide has been explored. nih.gov This was achieved by reacting an acid derivative with azetidine in the presence of standard peptide coupling reagents like HOBT, EDC, and DIPEA. nih.gov The synthesis of propargyl azetidine derivatives has also been highlighted for its potential utility in creating unnatural peptidomimetics through click chemistry. semanticscholar.org The incorporation of the azetidine ring can lead to peptidomimetics with improved properties. rsc.org
Thiolated Azetidines in Bioconjugation
Bioconjugation is the process of covalently linking molecules, often to a biomolecule such as a protein or peptide, to impart new functions. The thiol group of azetidine-3-thiol is a prime functional handle for such applications due to its high nucleophilicity, which allows for selective reactions with electrophilic partners.
The thiol group can readily participate in reactions like thiol-maleimide additions, which are commonly used to attach molecules to cysteine residues in proteins. bionordika.fi This makes thiolated azetidines valuable reagents for creating antibody-drug conjugates (ADCs) or for labeling proteins for imaging and diagnostic purposes. bionordika.fi The selective nature of thiol-based conjugation allows for site-specific modification of biomolecules. researchgate.net
Recent research has identified azetidinyl oxadiazoles (B1248032) as cysteine-targeting electrophiles, where the azetidine ring is opened by the cysteine thiol. nih.gov This demonstrates a novel mechanism for bioconjugation involving the azetidine scaffold itself. The reactivity of N-acryloyl azetidines towards thiols like glutathione (B108866) further underscores the potential of these compounds in biological systems where thiol-mediated processes are crucial. acs.org The development of gold(III)-mediated S-arylation of thiols using P,N-ligated complexes containing an azetidine moiety also points towards new avenues for bioconjugation. core.ac.ukrsc.org
Advanced Characterization Techniques in Azetidine 3 Thiol Hydrochloride Research
Spectroscopic Methods
A variety of spectroscopic techniques are indispensable for the characterization of Azetidine-3-thiol (B3187875) hydrochloride and its derivatives. These methods provide detailed information about the molecular structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Azetidine-3-thiol hydrochloride, ¹H NMR and ¹³C NMR spectroscopy are used to identify the chemical environment of the hydrogen and carbon atoms within the molecule. For instance, in one study, the ¹H-NMR spectrum of this compound in CDCl₃ showed signals between δ 3.93-4.09 ppm and 4.38-4.45 ppm, corresponding to the protons of the azetidine (B1206935) ring. semanticscholar.org The ¹³C-NMR spectrum in the same solvent revealed peaks at δ 30.8 and 57.4 ppm, confirming the carbon framework of the azetidine ring. semanticscholar.org
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful separation techniques used to assess the purity of this compound and to monitor the progress of reactions involving this compound. bldpharm.comamerigoscientific.comjapsonline.com These methods separate components of a mixture based on their differential interactions with a stationary phase, allowing for the quantification of impurities. japsonline.com UPLC, an enhancement of HPLC, offers faster analysis times and improved resolution. japsonline.com For example, a UPLC method was developed to quantify impurities in tizanidine (B1208945) hydrochloride tablets, demonstrating the technique's ability to achieve sensitive and optimal separation of multiple components within a short timeframe. japsonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying and quantifying this compound and its reaction products, especially in complex biological matrices. bldpharm.comnih.gov LC-MS can provide molecular weight information and fragmentation patterns, aiding in the structural confirmation of the compound and its metabolites. semanticscholar.orgnih.gov For instance, Electrospray Ionization Mass Spectrometry (ESI-MS) has been used to determine the exact mass of derivatives of Azetidine-3-thiol. semanticscholar.org
Below is a table summarizing the spectroscopic data for this compound from a published study:
| Technique | Solvent | Chemical Shifts (δ, ppm) / m/z | Reference |
| ¹H-NMR | CDCl₃ | 3.93-4.09 (3H, m), 4.38-4.45 (2H, m) | semanticscholar.org |
| ¹³C-NMR | CDCl₃ | 30.8, 57.4 | semanticscholar.org |
| ESI-MS | - | m/z 112.0196 (M+ - HCl + Na) | semanticscholar.org |
X-ray Crystallography for Structural Elucidation
Computational Studies and Theoretical Rationalization of Reaction Mechanisms
Computational chemistry plays a vital role in complementing experimental findings and providing a deeper understanding of the reactivity and properties of this compound. scribd.com Theoretical methods are employed to rationalize reaction mechanisms and predict molecular properties.
DFT Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net In the context of azetidine chemistry, DFT calculations have been used to explore molecular orbitals, reaction pathways, and the stability of intermediates and transition states. researchgate.netclockss.org These theoretical insights help in understanding the underlying principles governing the observed reactivity and in designing new synthetic strategies. For example, DFT calculations have been used to study the molecular orbitals of azetidine and piperidine (B6355638) ligands and dyes, providing insights into their electronic properties. researchgate.net
Kinetic Studies for Mechanistic Evidence
Kinetic studies are essential for elucidating the mechanisms of chemical reactions by measuring reaction rates under various conditions. While specific kinetic studies focused solely on this compound were not detailed in the provided search results, the kinetics of reactions involving related aziridine (B145994) and azetidine compounds have been investigated to understand their polymerization and ring-opening reactions. utwente.nlresearchgate.net For instance, studies on the cationic ring-opening polymerization of azetidines have shown that the reaction is first-order with respect to the monomer concentration. utwente.nl Such studies provide valuable mechanistic evidence, including the identification of rate-determining steps and the influence of catalysts and reaction conditions on the reaction pathway. researchgate.net
Applications and Future Directions in Azetidine 3 Thiol Hydrochloride Research
Role as an Intermediate in the Synthesis of Bioactive Compounds
The inherent reactivity and specific stereochemistry of Azetidine-3-thiol (B3187875) hydrochloride make it a crucial intermediate in the creation of various bioactive compounds. Its azetidine (B1206935) ring is a privileged scaffold in medicinal chemistry, known to impart desirable physicochemical properties to drug candidates. researchgate.netrsc.orgchemrxiv.org
Precursor for Carbapenem (B1253116) Antibiotics (e.g., L-084)
Azetidine-3-thiol hydrochloride serves as a key intermediate in the synthesis of the oral carbapenem antibiotic L-084. researchgate.net Carbapenems are a class of broad-spectrum β-lactam antibiotics. A practical and cost-effective synthesis of a derivative, 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine, has been developed for the large-scale production of L-084. This synthesis involves an industrial-scale reaction for the azetidine ring closure to produce N-benzyl-3-hydroxyazetidine, which is then converted to the target thiol via key intermediates. An efficient method for this conversion has been described, achieving the thiol synthesis in three steps from 3-methanesulfonyloxyazetidine. bldpharm.com The process utilizes Bunte salts as intermediates, with the final step involving a mild, benzylthiol-mediated cleavage of the S-S bond. bldpharm.com The quantitative hydrolysis of an intermediate, 1-acetylazetidine-3-thiol, also yields this compound, highlighting its importance in the synthetic pathway of L-084. rsc.org
Application in Drug Discovery Programs
The azetidine scaffold is increasingly incorporated into drug discovery programs due to its ability to confer unique structural and physiological properties. rsc.orguni-muenchen.deacs.org Azetidine derivatives are recognized as important components of bioactive compounds and are used as building blocks for creating new chemical entities with a range of therapeutic potentials. researchgate.netresearchgate.net The introduction of the azetidine ring can lead to improvements in properties such as metabolic stability, solubility, and receptor binding affinity. While specific drug discovery programs centered on this compound are not extensively documented in publicly available literature, the versatility of the azetidine ring suggests its potential as a valuable scaffold. nih.govacs.org The development of synthetic methods to create diverse libraries of azetidine-based compounds is a key area of research aimed at exploring new chemical space for drug discovery. chemrxiv.orgacs.org
Phosphodiesterase Inhibitor Activities (referencing azetidine derivatives)
Research has indicated that the introduction of 3-substituted azetidinyl groups onto certain molecular scaffolds can enhance phosphodiesterase (PDE) inhibiting activities. researchgate.net For instance, azetidine derivatives have been investigated as inhibitors of phosphodiesterase 10 (PDE10), an enzyme associated with neurological and psychiatric disorders. While direct studies on the phosphodiesterase inhibitory activity of this compound derivatives are limited, the potential for this class of compounds is an area of interest. The development of novel PDE inhibitors is an active field of research, and the unique structural features of azetidine derivatives make them attractive candidates for further investigation.
Potential in Chemical Biology and Proteomics
The thiol group in this compound presents significant opportunities for its application in chemical biology and proteomics. Thiol groups are known to participate in various biological processes and can undergo oxidation to form disulfides, which are crucial for protein structure and function. smolecule.com This reactivity makes this compound a potential tool for developing chemical probes to study biological systems.
The thiol moiety can act as a nucleophile, enabling its conjugation to biomolecules. smolecule.com This is particularly relevant in the field of bioconjugation, where thiol groups are commonly used for the site-specific labeling of proteins and other biological macromolecules. google.com For example, azetidine acrylamides have been used in chemical proteomics to react stereoselectively with cysteine residues in proteins, such as the E3 ligase substrate receptor DCAF1. researchgate.net This highlights the potential of thiol-containing azetidines to be developed into covalent probes for activity-based protein profiling and for the discovery of new drug targets.
Emerging Synthetic Strategies for Azetidine Derivatives
The synthesis of azetidine derivatives can be challenging due to the inherent ring strain of the four-membered ring. rsc.orguni-muenchen.de However, several innovative synthetic strategies have emerged, facilitating access to a wider range of functionalized azetidines.
One notable method is the strain-release functionalization of 1-azabicyclobutanes. uni-muenchen.deresearchgate.net This approach has been successfully employed for the synthesis of this compound and its derivatives. uni-muenchen.deresearchgate.net Another promising strategy is the iron-catalyzed thiol alkylation of N-Cbz azetidinols, which allows for the direct synthesis of 3-aryl-3-sulfanyl azetidines in high yields under mild conditions. nih.gov This method is tolerant of a broad range of thiols and azetidinols, providing a versatile route to novel azetidine sulfides with potential applications in drug discovery. nih.gov The development of modular and stereocontrolled synthetic approaches is crucial for generating libraries of diverse azetidine compounds for biological screening. chemrxiv.org
Future Research Directions for this compound
The unique chemical properties of this compound position it as a compound with considerable potential for future research and application. Key areas for future investigation include:
Expansion of Drug Discovery Programs: There is a clear opportunity to systematically explore the potential of this compound and its derivatives in various drug discovery programs. This would involve the synthesis of diverse compound libraries and their screening against a wide range of biological targets.
Investigation as Enzyme Inhibitors: Further research is warranted to directly assess the potential of this compound derivatives as inhibitors of enzymes such as phosphodiesterases. Structure-activity relationship studies could guide the design of potent and selective inhibitors.
Development of Chemical Biology Tools: The reactive thiol group should be further exploited to develop novel chemical probes for studying biological systems. This could include the design of fluorescently labeled derivatives for imaging applications or the development of new covalent ligands for target identification and validation in chemical proteomics.
Exploration of Novel Synthetic Methodologies: Continued innovation in synthetic chemistry is needed to develop more efficient, scalable, and environmentally friendly methods for the synthesis and functionalization of this compound. This will be crucial for making this valuable building block more accessible for a broader range of research applications.
Q & A
Q. What are the recommended synthetic routes for preparing azetidine-3-thiol hydrochloride in a laboratory setting?
this compound can be synthesized via HCl salt formation under anhydrous conditions. A common approach involves reacting the free base (e.g., azetidine-3-thiol) with hydrochloric acid in a solvent like 1,4-dioxane. For example, in analogous syntheses, HCl in dioxane is added to the precursor, stirred at ambient temperature for 2 hours, and concentrated under vacuum to yield the hydrochloride salt . Reaction optimization (e.g., stoichiometry, solvent purity) is critical to achieving high yields.
Q. What analytical methods are suitable for characterizing this compound purity and structure?
High-Performance Liquid Chromatography (HPLC) with UV detection is widely used, employing a mobile phase of buffer (e.g., potassium phosphate, pH 7.5) and acetonitrile (80:20) to assess purity . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity. System suitability tests, including resolution between related compounds and retention time reproducibility, should be validated .
Q. How should this compound be safely handled and stored in laboratory environments?
Follow strict safety protocols:
- PPE : Use nitrile gloves (verified via manufacturer compatibility charts) and safety goggles .
- Engineering Controls : Work in a fume hood to minimize inhalation risks .
- Storage : Keep in a sealed container at room temperature, protected from moisture and light .
- Training : Document lab-specific SOPs and emergency procedures (e.g., decontamination, first aid) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
Yield optimization requires systematic parameter adjustments:
- Solvent Choice : Anhydrous dioxane or THF minimizes side reactions .
- Temperature : Stirring at 20°C prevents thermal degradation of intermediates .
- Purification : Vacuum drying and recrystallization enhance purity. Monitor by HPLC to track impurities (e.g., unreacted precursors) . Contradictions in yield data may arise from residual moisture or improper stoichiometry; replicate experiments under controlled humidity .
Q. What strategies resolve contradictions in chromatographic data when analyzing this compound stability?
Stability studies often reveal degradation products. To resolve discrepancies:
- Method Development : Adjust mobile phase pH or gradient to separate peaks (e.g., using relative retention times from standards) .
- Forced Degradation : Expose the compound to heat, light, or acidic/basic conditions, then compare chromatograms to identify degradation pathways .
- Validation : Ensure system suitability criteria (e.g., resolution ≥2.0 between analytes) are met for reproducibility .
Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic reactions?
Advanced studies may involve:
- Kinetic Analysis : Track thiol group reactivity (e.g., with Ellman’s reagent) under varying pH and temperature .
- Computational Modeling : Density Functional Theory (DFT) simulations predict electron density distribution and reaction pathways .
- Isotopic Labeling : Use ³⁵S-labeled derivatives to trace sulfur participation in bond formation .
Q. What methodologies validate the stability of this compound in aqueous solutions for biological assays?
- pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) and quantify degradation via HPLC at timed intervals .
- Lyophilization Studies : Assess recovery rates post-freeze-drying to determine suitability for long-term storage .
- Mass Spectrometry : Identify oxidation products (e.g., sulfonic acid derivatives) to clarify degradation mechanisms .
Data Management and Contradiction Analysis
Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?
Contradictions often stem from impurities or hydration states. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
